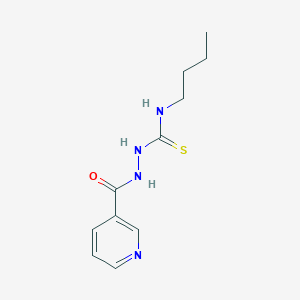

![molecular formula C17H18O3 B455574 4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS No. 149288-64-2](/img/structure/B455574.png)

4-[(4-Isopropylphenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-isopropylbenzoic acid involves the use of 4-isopropylbenzyl alcohol, which is subjected to ultrasonic irradiation at 40 KHz/30 W/70 °C for 30 minutes .Molecular Structure Analysis

The molecular structure of 4-[(4-Isopropylphenoxy)methyl]benzoic acid consists of a benzoic acid core with an isopropylphenoxy methyl group attached to the fourth carbon of the benzene ring.Applications De Recherche Scientifique

Photophysical Properties and Aggregation Enhanced Emission

One study delved into the photophysical properties of naphthalimide-based compounds, which share a structural motif with 4-[(4-Isopropylphenoxy)methyl]benzoic acid. These compounds exhibited aggregation-enhanced emission (AEE) characteristics when forming nanoaggregates in aqueous solutions. The study highlighted the impact of π-π stacking and intermolecular interactions on their emission properties, suggesting potential applications in materials science for sensors or optoelectronic devices (Srivastava, Singh, & Mishra, 2016).

Liquid Crystal Intermediates

Another area of application is in the synthesis of liquid crystal intermediates. Research into compounds structurally related to 4-[(4-Isopropylphenoxy)methyl]benzoic acid has led to the development of new materials for ferroelectric and antiferroelectric liquid crystals. These intermediates have significant implications for display technologies, highlighting the compound's relevance in advanced materials research (Qing, 2000).

Oxidation Products and Environmental Implications

A study on the oxidation products of 4-isopropylphenol, closely related to the compound , explored the environmental implications of organic compound oxidation in aqueous solutions. The research emphasized the significance of understanding these processes for environmental chemistry, particularly in the context of water treatment and pollution control (Zenkevich & Pushkareva, 2018).

Supramolecular Liquid Crystals

The role of hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of 4-[(4-Isopropylphenoxy)methyl]benzoic acid, in inducing supramolecular liquid crystal phases was investigated. This study offers insights into the molecular design of new liquid crystalline materials with potential applications in optical and electronic devices (Naoum, Fahmi, & Almllal, 2010).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinoline, which can be structurally connected to 4-[(4-Isopropylphenoxy)methyl]benzoic acid, showed their effectiveness as corrosion inhibitors for steel in acidic environments. This application is crucial for the protection of industrial materials, indicating the compound's potential in the field of corrosion science (Rbaa et al., 2020).

Safety and Hazards

4-[(4-Isopropylphenoxy)methyl]benzoic acid should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Mécanisme D'action

Target of Action

It is known that benzoic acid, a component of the compound, can bind to amino acids .

Mode of Action

Benzoic acid, a component of the compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The binding of benzoic acid to amino acids suggests that it may affect protein synthesis and nitrogen metabolism .

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-[(4-Isopropylphenoxy)methyl]benzoic acid may have similar properties.

Result of Action

The decrease in ammonia levels caused by benzoic acid suggests that it may have a detoxifying effect .

Propriétés

IUPAC Name |

4-[(4-propan-2-ylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPPQRKAQFRNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Isopropylphenoxy)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455491.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B455492.png)

![3-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455496.png)

![5-(4-isopropylphenyl)-2-{[7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455497.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)

![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)

![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)

![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)

![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)

![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)